molecular formula C26H29N3O2S B11598674 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11598674
M. Wt: 447.6 g/mol
InChI Key: QDJZGRRTTGUNLT-ZHZULCJRSA-N
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Description

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazolo-triazole core

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H29N3O2S/c1-15-9-8-10-17(11-15)22-27-24-29(28-22)23(31)20(32-24)14-16-12-18(25(2,3)4)21(30)19(13-16)26(5,6)7/h8-14,30H,1-7H3/b20-14-

InChI Key

QDJZGRRTTGUNLT-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. The key steps include the formation of the thiazolo-triazole core and the subsequent attachment of the benzylidene and methylphenyl groups. Common reagents used in these reactions include thioamides, hydrazines, and aldehydes. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved purification techniques, and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzylidene group would yield a benzyl group.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole and triazole moieties often exhibit significant anticancer properties. Preliminary studies suggest that this specific compound may interact with various biological targets involved in cancer progression. For instance, thiazole derivatives have been shown to demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The presence of the hydroxy group in the compound enhances its antioxidant properties, which can contribute to its anti-inflammatory effects. Studies have demonstrated that related compounds can modulate inflammatory pathways and exhibit protective effects in models of inflammation . For example, derivatives of thiazolidine have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to anti-inflammatory responses .

Synthetic Routes

Synthesis : The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. The reaction conditions often include the use of bases like sodium hydroxide and solvents such as ethanol under reflux conditions to facilitate the formation of the desired thiazolo-triazole structure .

Case Study 1: Anticancer Activity

A study focused on thiazole derivatives revealed that certain structural modifications led to increased potency against human cancer cell lines such as HCT-116 and HepG2. The incorporation of specific substituents on the thiazole ring was crucial for enhancing anticancer efficacy. This highlights the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation into related compounds demonstrated their ability to modulate PPARγ activity in adipocytes. The study found that these compounds could enhance adipogenesis while reducing inflammatory markers, suggesting their potential use in treating metabolic disorders associated with inflammation .

Mechanism of Action

The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can participate in hydrogen bonding, while the thiazolo-triazole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and affect cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of a thiazolo-triazole core with benzylidene and methylphenyl groups. This unique structure provides it with specific chemical and biological properties that are not found in similar compounds.

Biological Activity

The compound (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (commonly referred to as "the compound") is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H23N3O2S
  • Molecular Weight : 349.51 g/mol
  • CAS Number : 137506-94-6
  • Structure : The compound features a thiazole ring fused with a triazole moiety and is substituted with a hydroxybenzylidene group.

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance:

  • Case Study : In vitro studies demonstrated that the compound exhibits an IC50 value of approximately 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference
A-4311.98
Jurkat< 1.0
HT-2923.30

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects through modulation of inflammatory pathways. It acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and metabolic processes.

  • Mechanism : The compound enhances the binding affinity between PPARγ and steroid receptor coactivator-1 (SRC-1), promoting adipogenesis in pre-adipocyte models .

3. Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. The compound's structural features may contribute to its effectiveness in reducing seizure activity.

  • Findings : Specific analogs have shown significant anticonvulsant effects in animal models, suggesting that similar derivatives could provide therapeutic benefits for epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Thiazole and Triazole Rings : Essential for cytotoxicity and interaction with biological targets.
  • Hydroxybenzylidene Substituent : Enhances binding to PPARγ and contributes to anti-inflammatory effects.

Research indicates that modifications to the phenyl and thiazole rings can significantly alter the potency and selectivity of the compounds against various biological targets .

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